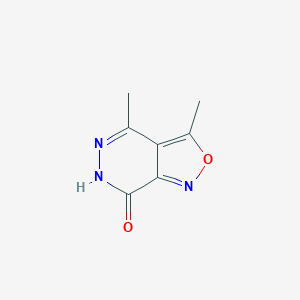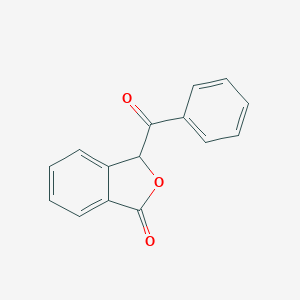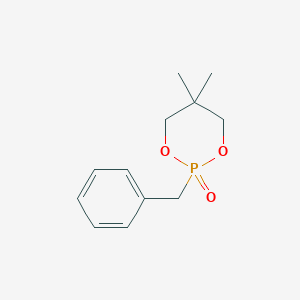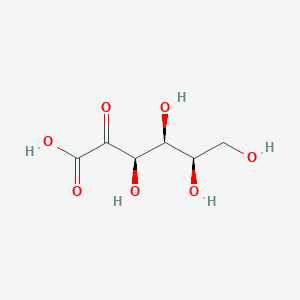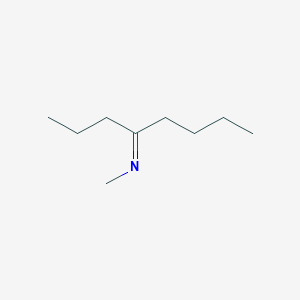
N-methyloctan-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyloctan-4-imine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have certain biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-methyloctan-4-imine is not fully understood. However, it has been suggested that it may inhibit bacterial growth by disrupting the bacterial cell membrane. It may also inhibit cancer cell growth by inducing apoptosis.
Biochemische Und Physiologische Effekte
N-methyloctan-4-imine has been found to have certain biochemical and physiological effects. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. It has also been found to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of N-methyloctan-4-imine.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyloctan-4-imine has certain advantages and limitations for lab experiments. It has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in cancer treatment. However, its synthesis method is complex and the yield varies depending on the method used. Further research is needed to fully understand the advantages and limitations of N-methyloctan-4-imine for lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyloctan-4-imine. One direction is to further study its antimicrobial properties and its potential use in treating bacterial infections. Another direction is to study its potential use in cancer treatment and to understand its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-methyloctan-4-imine.
Synthesemethoden
N-methyloctan-4-imine can be synthesized using various methods. One method involves the reaction of octan-4-amine with formaldehyde and methylamine. Another method involves the reaction of octan-4-amine with paraformaldehyde and methylamine in the presence of a catalyst. The yield of N-methyloctan-4-imine varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
N-methyloctan-4-imine has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in cancer treatment. N-methyloctan-4-imine has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
18641-75-3 |
|---|---|
Produktname |
N-methyloctan-4-imine |
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-methyloctan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-6-8-9(10-3)7-5-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
BTAVTPMIUHGOKV-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CCC |
Kanonische SMILES |
CCCCC(=NC)CCC |
Synonyme |
N-(1-Propylpentylidene)methylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



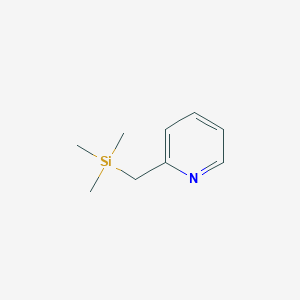
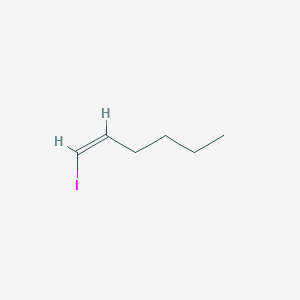
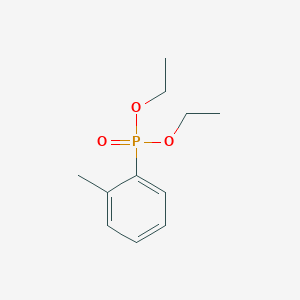
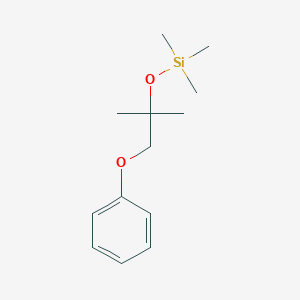
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
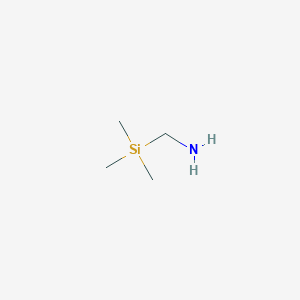

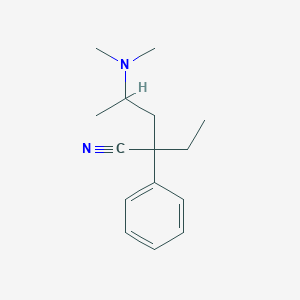
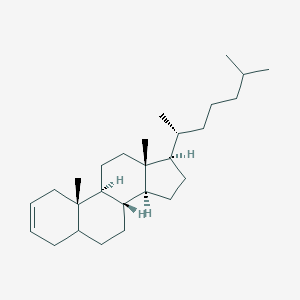
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
